In-Depth Technical Guide: Lenalidomide Nonanedioic Acid
In-Depth Technical Guide: Lenalidomide Nonanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a potent immunomodulatory agent, has demonstrated significant therapeutic efficacy, primarily in the treatment of multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[1][3] Nonanedioic acid, a dicarboxylic acid also known as azelaic acid, is a naturally occurring compound with various biological activities.[4][5]
This technical guide focuses on a conjugate of these two molecules: Lenalidomide Nonanedioic Acid. This compound is of particular interest as it serves as a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this conjugate, the lenalidomide moiety acts as the E3 ligase ligand, while the nonanedioic acid serves as a linker to which a warhead for a specific target protein can be attached.
This document provides a comprehensive overview of the structure, properties, and a detailed experimental protocol for the synthesis and characterization of Lenalidomide Nonanedioic Acid. Additionally, it outlines the fundamental signaling pathway associated with its lenalidomide component.
Structure and Properties
The structure of Lenalidomide Nonanedioic Acid involves the formation of an amide bond between the 4-amino group of the lenalidomide isoindolinone ring and one of the carboxylic acid groups of nonanedioic acid.
Chemical Structure
Systematic Name: 9-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-9-oxononanoic acid
Canonical SMILES: O=C(O)CCCCCCCC(=O)NC1=C2C(C(=O)N(C3CCC(=O)NC3=O)C2)=CC=C1
Physicochemical Properties
The following table summarizes the key physicochemical properties of Lenalidomide Nonanedioic Acid, along with those of its constituent molecules for comparison.
| Property | Lenalidomide | Nonanedioic Acid | Lenalidomide Nonanedioic Acid (Calculated) |
| Molecular Formula | C₁₃H₁₃N₃O₃[1][8] | C₉H₁₆O₄[4][9] | C₂₂H₂₇N₃O₆[7] |
| Molecular Weight ( g/mol ) | 259.26[1][8][10] | 188.22[4][9] | 429.47[7] |
| Appearance | White to light yellow powder[11] | White powder[5] | Expected to be a solid |
| Melting Point (°C) | 265-268[2] | 109-111 | Not available |
| Solubility | Soluble in DMSO (≥52 mg/ml), slightly soluble in water[2][11] | Soluble in water (2.14 g/L) | Expected to have good solubility in organic solvents like DMSO |
| LogP | -0.5[8] | 1.6[9] | Not available |
Experimental Protocols
Synthesis of Lenalidomide Nonanedioic Acid
The synthesis of Lenalidomide Nonanedioic Acid is achieved through a direct amidation reaction between lenalidomide and nonanedioic acid. To ensure selective reaction at one of the carboxylic acid groups of nonanedioic acid, a mono-protected derivative of nonanedioic acid can be used, followed by a deprotection step. However, for the purpose of creating a linker, direct coupling with an excess of nonanedioic acid can also be employed, followed by purification. Below is a representative protocol using a common coupling agent.
Materials:
-
Lenalidomide
-
Nonanedioic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nonanedioic acid (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Amide Bond Formation: Dissolve lenalidomide (1.0 equivalent) in a separate flask with anhydrous DMF. Add this solution dropwise to the activated nonanedioic acid mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Lenalidomide Nonanedioic Acid.
Characterization
The structure and purity of the synthesized Lenalidomide Nonanedioic Acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the compound.
Biological Context and Signaling Pathways
The biological activity of Lenalidomide Nonanedioic Acid is expected to be primarily driven by the lenalidomide moiety, which functions as a molecular glue to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
Mechanism of Action
Lenalidomide binds to the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates". Key neo-substrates include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical transcription factors for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 results in downstream anti-proliferative and immunomodulatory effects.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway initiated by the lenalidomide component of the conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide [chembk.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. Lenalidomide - LKT Labs [lktlabs.com]
